molecular formula C24H21ClN4O4S B11622093 Propyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate

Propyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate

Cat. No.: B11622093
M. Wt: 497.0 g/mol
InChI Key: APMTXDIKDCZZEJ-UHFFFAOYSA-N
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Description

Propyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate is a complex organic compound that features a quinoxaline core, a sulfonamide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Sulfonamide Group: The quinoxaline intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzoate Ester: The final step involves esterification of the resulting compound with propyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Propyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Propyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The quinoxaline core can interact with nucleic acids or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-[(3-{[(4-bromophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate: Similar structure but with a bromine atom instead of chlorine.

    Propyl 4-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Propyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C24H21ClN4O4S

Molecular Weight

497.0 g/mol

IUPAC Name

propyl 4-[[3-[(4-chlorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoate

InChI

InChI=1S/C24H21ClN4O4S/c1-2-15-33-24(30)16-7-11-18(12-8-16)26-22-23(28-21-6-4-3-5-20(21)27-22)29-34(31,32)19-13-9-17(25)10-14-19/h3-14H,2,15H2,1H3,(H,26,27)(H,28,29)

InChI Key

APMTXDIKDCZZEJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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